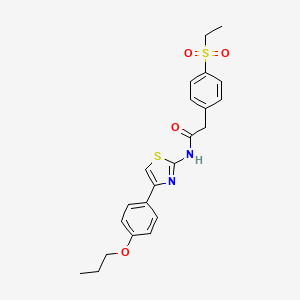

N-(2-fluorobenzyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

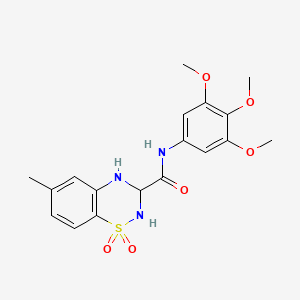

N-(2-fluorobenzyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is a thiazolylpyrimidine derivative that has been synthesized using various methods. It has been found to have a mechanism of action that involves binding to specific receptors and affecting various biochemical and physiological processes.

科学的研究の応用

Positron Emission Tomography (PET) Imaging Applications

Research has focused on synthesizing novel radioligands for PET imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in rodent brains. Studies have aimed at developing compounds with high in vitro binding affinity for mGluR1 to enable detailed imaging and analysis of brain receptor distribution and function. Such research efforts have resulted in the creation of fluoroalkoxy and fluoropropoxy analogs that are used for PET studies, providing insights into the brain's receptor system and potential neurological applications (Fujinaga et al., 2012).

Development of mGluR1 Antagonists

Another strand of research has led to the discovery of potent mGluR1 antagonists, showcasing excellent subtype selectivity and promising pharmacokinetic profiles in rats. These compounds have demonstrated potential antipsychotic-like effects in animal models, highlighting their relevance in developing new therapeutic strategies for neurological conditions. The development of such antagonists also opens doors for their use as PET tracers, aiding in the elucidation of mGluR1 functions in the human brain (Satoh et al., 2009).

Anticancer Activity

Research into thiazolopyrimidine derivatives has revealed their potential anticancer activities. Studies focusing on the synthesis and biological evaluation of these compounds have identified their effectiveness against various cancer cell lines. The mechanism of action and the potential therapeutic applications of these derivatives in cancer treatment are subjects of ongoing research, indicating the compound's versatility and potential in oncology (Hammam et al., 2005).

Src Kinase Inhibitory and Anticancer Activities

Further studies have explored the synthesis and evaluation of N-benzyl substituted acetamide derivatives for Src kinase inhibitory and anticancer activities. These compounds, by targeting the Src substrate binding site, have shown promise in inhibiting cell proliferation in various cancer cell lines, including human colon carcinoma and breast carcinoma. This research highlights the potential of these derivatives in cancer therapy and as tools for understanding cancer biology at the molecular level (Fallah-Tafti et al., 2011).

作用機序

Target of action

Compounds with a thiazole nucleus, like the one in your compound, have been found to bind with high affinity to multiple receptors . These receptors can be involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of action

Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

特性

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5OS/c17-13-5-2-1-4-11(13)9-20-14(23)8-12-10-24-16(21-12)22-15-18-6-3-7-19-15/h1-7,10H,8-9H2,(H,20,23)(H,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFOOVLPPYZCMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CC2=CSC(=N2)NC3=NC=CC=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-benzylpiperidino)carbonyl]-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2612319.png)

![3-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2612326.png)

![9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2612327.png)

![methyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2612328.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclopropanesulfonamide](/img/structure/B2612331.png)

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2612335.png)